molecular formula C6H3BrN2 B145350 2-Bromo-5-cyanopyridine CAS No. 139585-70-9

2-Bromo-5-cyanopyridine

Cat. No. B145350
M. Wt: 183.01 g/mol
InChI Key: XHYGUDGTUJPSNX-UHFFFAOYSA-N
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Description

2-Bromo-5-cyanopyridine is a compound that is part of the broader class of halogenated pyridines, which are of significant interest in the field of synthetic organic chemistry due to their utility as intermediates in the synthesis of more complex molecules. The presence of both a bromine and a cyano group on the pyridine ring makes it a versatile building block for various chemical transformations.

Synthesis Analysis

The synthesis of related bromopyridine compounds has been explored in several studies. For instance, 2-Bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . Similarly, the scalable synthesis of dibrominated bipyridines from inexpensive starting materials has been reported, highlighting the potential for large-scale production of such compounds . Although these studies do not directly describe the synthesis of 2-Bromo-5-cyanopyridine, they provide insights into the methodologies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been characterized in various studies. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using X-ray diffraction, providing detailed information on bond lengths and angles . This type of structural analysis is crucial for understanding the reactivity and interaction of 2-Bromo-5-cyanopyridine with other molecules.

Chemical Reactions Analysis

Bromopyridines are known to participate in a variety of chemical reactions. The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine via palladium-catalyzed amination is an example of the chemical reactivity of bromopyridines . Additionally, the Grob-type fragmentation of N-alkyl-2-cyano-5-bromopiperidines to unsaturated imidoyl cyanides demonstrates the potential for generating diverse structures from bromopyridine precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines are influenced by the substituents on the pyridine ring. For instance, the introduction of various halogens onto the pyridine ring can significantly alter the reactivity and physical properties of the molecule, as seen in the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . The immobilization of 2-chloro-5-bromopyridine on polystyrene demonstrates the potential for creating solid-phase derivatives with unique properties .

Scientific Research Applications

Heterocyclic Compounds and Organic Synthesis

2-Bromo-5-cyanopyridine, as a heterocyclic compound, is significant in biological and industrial fields. Its structural motif, specifically in the form of 2-oxo-3-cyanopyridine derivatives, is of particular importance due to its diverse biological activities. These include roles as anticancer, antibacterial, antifungal agents, and more. Its high reactivity makes it a vital chemical intermediate in various organic synthesis processes. The recent developments in the synthesis of 2-oxo-3-cyanopyridine derivatives and their pharmacological potentials have been extensively studied, indicating the compound's significance in medicinal chemistry (Ghosh et al., 2015).

Somatic Stem Cells in Leiomyoma Formation

In a different vein, the use of brominated compounds, though not directly 2-Bromo-5-cyanopyridine, has been noted in the study of somatic stem cells (SSCs) in leiomyoma formation. Research indicates the use of 5-bromo-2'-deoxyuridine (BrdU) to trace SSCs in murine and human myometrium, contributing to the understanding of leiomyoma pathogenesis and opening avenues for non-surgical treatment options (Mas et al., 2014).

DNA Labeling and Damage Mechanisms

The brominated nucleoside, 5-bromo-2'-deoxyuridine, is also utilized in sensitizing cells to both ultraviolet photons and γ rays, demonstrating the potential of brominated compounds in enhancing the effectiveness of radio- and photodynamic therapy of cancer. This involves the formation of reactive nucleobase radicals leading to significant DNA damage like strand breaks or cross-links, highlighting the intricate mechanisms of DNA damage and the therapeutic potential of brominated compounds in cancer treatment (Rak et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

2-Bromo-5-cyanopyridine has emerged as a versatile building block with a wide range of applications in organic synthesis. It is expected to continue to play a significant role in the synthesis of various heterocyclic compounds, which have diverse biological and pharmaceutical activities .

properties

IUPAC Name

6-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYGUDGTUJPSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407447
Record name 2-Bromo-5-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-cyanopyridine

CAS RN

139585-70-9
Record name 2-Bromo-5-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-cyanopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Chloronicotinonitrile (13.8 g, 100 mmol) was heated at 145° C. in phosphorus tribromide (150 mL) for 32 h. After cooling, the mixture was concentrated in vacuo. To the residue was added phosphorus tribromide (150 mL), and the mixture was heated at 145° C. for another 32 h. After cooling, the mixture was concentrated in vacuo, and an ice-water mixture (500 mL) was added. Sodium bicarbonate was added to neutralize the mixture, and the product was extracted with ethyl acetate (3×250 mL). The combined organic extracts were washed with brine and dried over magnesium sulfate. The solvent was removed in vacuo, and the residue was chromatographed (hexanes-ethyl acetate) to give 14.9 g (81%) of 6-bromonicotinonitrile as a white solid: 1H NMR (400 MHz, CDCl3) δ 7.66 (d, J=11.0 Hz, 1H), 7.80 (dd, J=3.1, 11.0 Hz, 1H), 8.67 (d, J=3.1 Hz, 1H); MS m/z 183.0, 185.0 (M+H+).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
G Tomaschun, K Altenburger, F Reiß… - European Journal of …, 2016 - Wiley Online Library
The reactions of the group 4 metallocene alkyne complexes Cp* 2 M(η 2 ‐Me 3 SiC 2 SiMe 3 ) (M = Ti, Zr) with different cyanopyridines were investigated. For the zirconium compound, …
D Branowska, AA Farahat, A Kumar, T Wenzler… - Bioorganic & medicinal …, 2010 - Elsevier
… of 4g was achieved by using the mixed tin and silyl reagent 2-trimethylsilyl-5-trimethyltinthiazole 23 in a palladium catalyzed coupling reaction with 2-bromo-5-cyanopyridine to give 4g …
Number of citations: 44 www.sciencedirect.com
GA Chotana, MA Rak, MR Smith - Journal of the American …, 2005 - ACS Publications
… Somewhat surprisingly, 2-bromo-5-cyanopyridine gave no borylation products. Since halogen-substituted aromatic heterocycles tend to be more reactive than their carbocyclic …
Number of citations: 283 pubs.acs.org
J Everaert, M Debruyne, FV Bussche, K Van Hecke… - …, 2021 - thieme-connect.com
… through the reductive homocoupling of 2-bromo-5-cyanopyridine under nickel catalysis.[32] … Following Duan’s procedure, we synthesized bipyridine 1 using 2-bromo-5-cyanopyridine (7…
Number of citations: 3 www.thieme-connect.com
J Dudley - 2016 - search.proquest.com
… 2-Bromo-5-cyanopyridine also showed minimal success wherein the azide addition procedure yielded an impure product based solely on proton NMR. 4-Bromo-2-cyanopyridine, 4-…
Number of citations: 0 search.proquest.com
N Wasfy, B Doan, F Rasheed, D Fishlock… - ACS …, 2021 - ACS Publications
… The positional isomer, 2-bromo-5-cyanopyridine, which bears a C(sp 2 )–Br moiety that is activated by the pyridine ring and a conjugated nitrile, also allows oxidation of 4-…
Number of citations: 11 pubs.acs.org
BYW Wong, HL Wong, YC Wong… - … A European Journal, 2016 - Wiley Online Library
… )acetylene, ethyl-4,4,4-trifluoroacetoacetate, 3,5-bis(trifluoromethyl)bromobenzene, 2-bromo-5-(trifluoromethyl)pyridine, 2-bromo-5-methylpyridine, and 2-bromo-5-cyanopyridine were …
T Komine, A Kojima, Y Asahina, T Saito… - Journal of medicinal …, 2008 - ACS Publications
Novel antibacterial biaryl oxazolidinones bearing an aza-, an oxa-, or a thiabicyclo[3.1.0]hex-6-yl ring system were synthesized, and their in vitro antibacterial activity and structure−…
Number of citations: 80 pubs.acs.org
V Bonnet, F Mongin, F Trécourt, G Quéguiner… - Tetrahedron, 2002 - Elsevier
The palladium-catalyzed cross-coupling reactions between arylmagnesium halides (phenylmagnesium chloride, mesitylmagnesium bromide, 4-(methoxycarbonyl)phenylmagnesium …
Number of citations: 127 www.sciencedirect.com
HT Shahzadi, S Fatima, N Akhter, M Alazmi… - ACS …, 2022 - ACS Publications
… behavior has been reported for the cyanopyridines, where 2-cyano-5-bromopyridine was easily borylated but no borylation was observed for its isomer, ie, 2-bromo-5-cyanopyridine. (32…
Number of citations: 3 pubs.acs.org

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